![molecular formula C20H22N4O2 B3941810 3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE](/img/structure/B3941810.png)
3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
Vue d'ensemble
Description
3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a complex organic compound that features an indole core structure Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method includes the use of the Sonogashira reaction, which involves the coupling of an electron-rich aryl halide with an alkyne in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.
Cyclization: Cyclization reactions may require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Piperazine derivatives: Compounds with a piperazine ring that exhibit a wide range of biological activities.
Uniqueness
3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is unique due to its combination of an indole core with a nitrobenzyl-substituted piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-24(26)20-8-4-1-5-16(20)14-22-9-11-23(12-10-22)15-17-13-21-19-7-3-2-6-18(17)19/h1-8,13,21H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXMREPQLQSTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)propanamide hydrochloride](/img/structure/B3941728.png)

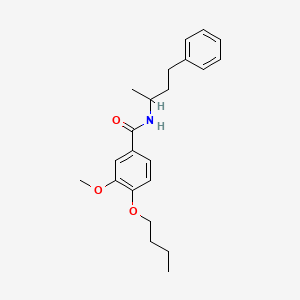
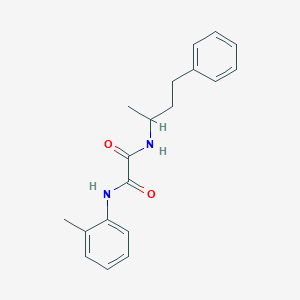
![1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid](/img/structure/B3941754.png)

![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)

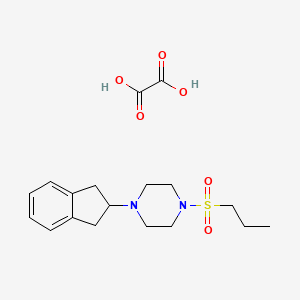
![1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B3941787.png)
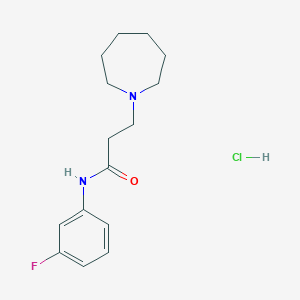
![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)
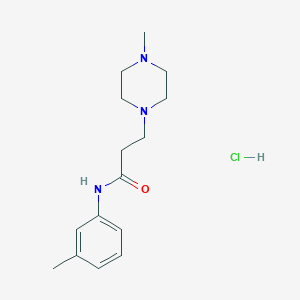
![1-[(4-Fluorophenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B3941827.png)
